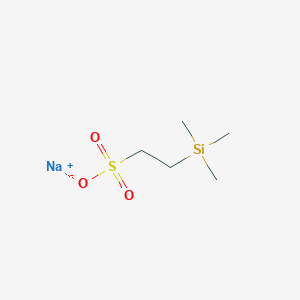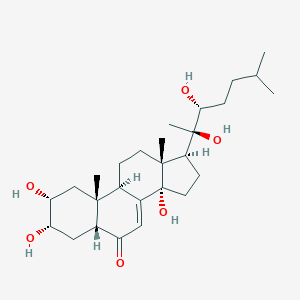![molecular formula C8H18BrNO2 B103082 Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide CAS No. 16332-26-6](/img/structure/B103082.png)
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide, also known as TPEA, is a quaternary ammonium compound that is widely used in scientific research. It is a water-soluble, cationic surfactant that possesses a positively charged nitrogen atom. TPEA is commonly used as a phase transfer catalyst, and it is also used in the synthesis of various chemicals.
作用机制
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant, which allows it to dissolve in the solvent of the other phase. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is also known to act as a surfactant, reducing the surface tension of liquids and allowing for better mixing.
生化和生理效应
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antiviral activity against herpes simplex virus type 1. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been shown to cause membrane damage in bacteria, leading to cell death. It has also been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide as a phase transfer catalyst is that it is highly effective and can be used in small quantities. It is also relatively inexpensive and easy to obtain. However, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is known to be toxic and should be handled with care. It can also cause irritation to the skin and eyes.
未来方向
There are numerous future directions for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in scientific research. One area of interest is the development of new catalysts based on Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide. Another area of interest is the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the development of new antimicrobial agents. Overall, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is a versatile compound with numerous applications in scientific research, and its potential for future use is vast.
合成方法
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide can be synthesized through the reaction between 2-bromoethyl propionate and trimethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has numerous applications in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis. It is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been used in the preparation of chiral compounds, and it has been found to be an effective catalyst in asymmetric synthesis.
属性
CAS 编号 |
16332-26-6 |
|---|---|
产品名称 |
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
分子式 |
C8H18BrNO2 |
分子量 |
240.14 g/mol |
IUPAC 名称 |
trimethyl(2-propanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C8H18NO2.BrH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
UTLQQOHOKLDRSX-UHFFFAOYSA-M |
SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
规范 SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
其他 CAS 编号 |
16332-26-6 |
同义词 |
trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



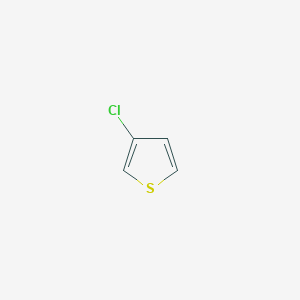
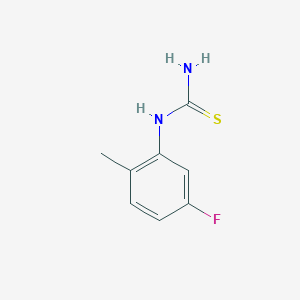
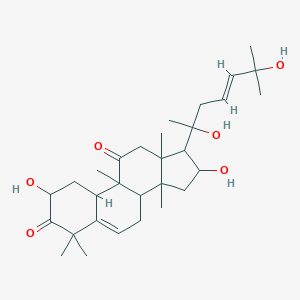
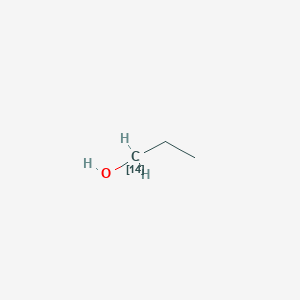
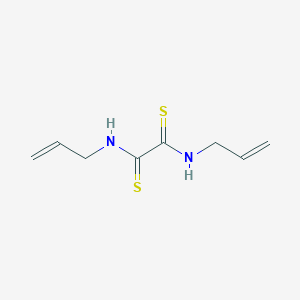
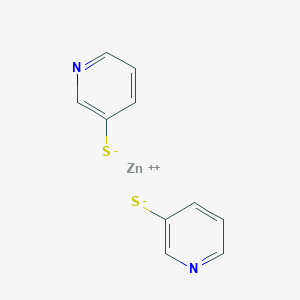
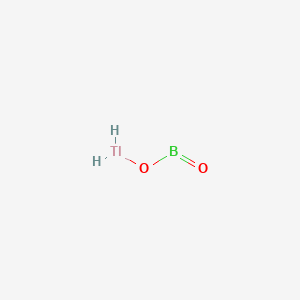
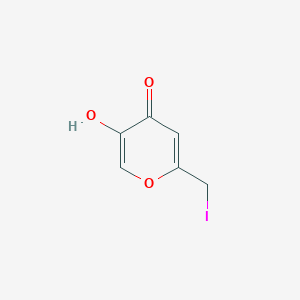
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
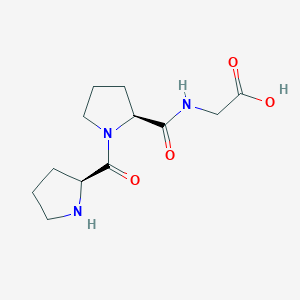
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
